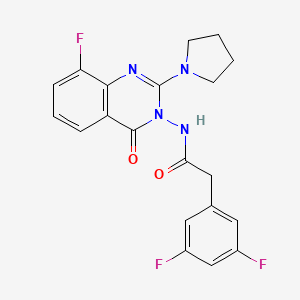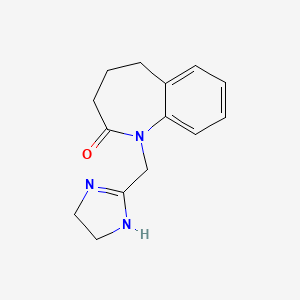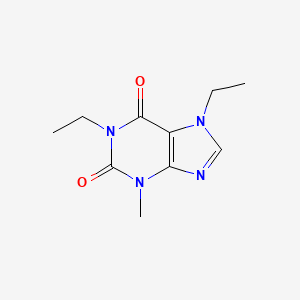
1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively.
Métodos De Preparación
The synthesis of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione can be achieved through various synthetic routes. One common method involves the alkylation of theobromine or caffeine derivatives. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atoms, followed by the addition of ethyl halides to introduce the ethyl groups at the 1 and 7 positions. The reaction conditions often involve refluxing in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding purine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted purines and their derivatives .
Aplicaciones Científicas De Investigación
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives, which are valuable in medicinal chemistry and drug development.
Biology: The compound is studied for its potential effects on cellular processes, particularly those involving purinergic signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and certain types of cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It is known to act as an adenosine receptor antagonist, similar to caffeine. By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other signaling pathways, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA), which play roles in cellular metabolism and gene expression .
Comparación Con Compuestos Similares
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione is structurally similar to other purine derivatives, including:
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases like asthma.
The uniqueness of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione lies in its specific ethyl substitutions, which may confer distinct pharmacological properties compared to its methylated counterparts .
Propiedades
Número CAS |
54889-96-2 |
|---|---|
Fórmula molecular |
C10H14N4O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1,7-diethyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-6-11-8-7(13)9(15)14(5-2)10(16)12(8)3/h6H,4-5H2,1-3H3 |
Clave InChI |
PUHCQHGITXYVPE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1C(=O)N(C(=O)N2C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


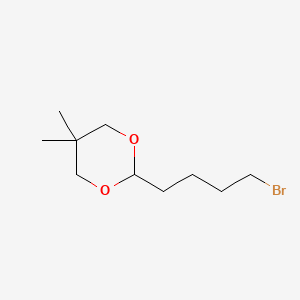
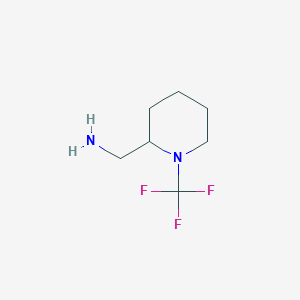
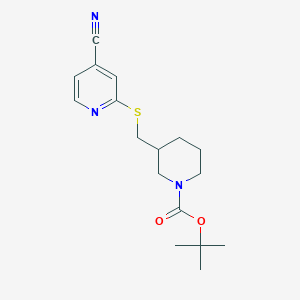



![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

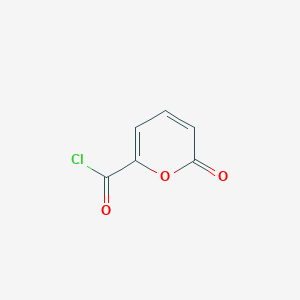

![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
